molecular formula C11H12S B106660 7-Ethyl-2-methyl-1-benzothiophene CAS No. 16587-44-3

7-Ethyl-2-methyl-1-benzothiophene

Cat. No. B106660
CAS RN: 16587-44-3
M. Wt: 176.28 g/mol
InChI Key: IAXZFMADQLEDOF-UHFFFAOYSA-N
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Description

7-Ethyl-2-methyl-1-benzothiophene is a heterocyclic organic compound that belongs to the family of benzothiophenes. It is used in various scientific research applications due to its unique chemical properties. In

Mechanism of Action

The mechanism of action of 7-Ethyl-2-methyl-1-benzothiophene is not well understood. However, it is believed to interact with various cellular targets, including receptors and enzymes. It has been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antimicrobial properties.

Advantages and Limitations for Lab Experiments

7-Ethyl-2-methyl-1-benzothiophene has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and has a long shelf life. However, it has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 7-Ethyl-2-methyl-1-benzothiophene. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Another direction is to study its electronic properties and its potential applications in material science. Additionally, further research is needed to understand its mechanism of action and to identify its cellular targets.

Synthesis Methods

7-Ethyl-2-methyl-1-benzothiophene can be synthesized using various methods, including Friedel-Crafts alkylation and Pd-catalyzed cross-coupling reactions. The Friedel-Crafts alkylation method involves the reaction of ethylbenzene with sulfur in the presence of a Lewis acid catalyst. The Pd-catalyzed cross-coupling method involves the reaction of 2-methylthiophene with ethylmagnesium bromide in the presence of a palladium catalyst.

Scientific Research Applications

7-Ethyl-2-methyl-1-benzothiophene is used in various scientific research applications, including drug discovery, organic synthesis, and material science. It is used as a starting material for the synthesis of various biologically active compounds. It is also used as a building block for the synthesis of polymers and materials with unique electronic properties.

properties

CAS RN

16587-44-3

Molecular Formula

C11H12S

Molecular Weight

176.28 g/mol

IUPAC Name

7-ethyl-2-methyl-1-benzothiophene

InChI

InChI=1S/C11H12S/c1-3-9-5-4-6-10-7-8(2)12-11(9)10/h4-7H,3H2,1-2H3

InChI Key

IAXZFMADQLEDOF-UHFFFAOYSA-N

SMILES

CCC1=CC=CC2=C1SC(=C2)C

Canonical SMILES

CCC1=CC=CC2=C1SC(=C2)C

synonyms

7-Ethyl-2-methylbenzo[b]thiophene

Origin of Product

United States

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